4-(6-Methoxynaphthalen-2-YL)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-5-4-14-10-13(2-3-15(14)11-16)12-6-8-17-9-7-12/h2-5,10-12,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMUGIJSYFRNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Piperidine and Methoxy Naphthalene Scaffolds in Medicinal Chemistry
The structure of 4-(6-Methoxynaphthalen-2-YL)piperidine is a thoughtful amalgamation of two key pharmacophores: a piperidine (B6355638) ring and a methoxy-naphthalene moiety. Both of these structural units have a rich history in drug discovery and contribute significantly to the physicochemical and pharmacological properties of the molecules in which they are found.
The piperidine scaffold , a six-membered nitrogen-containing heterocycle, is a ubiquitous structural element in a vast number of pharmaceuticals and naturally occurring alkaloids. nih.gov Its prevalence stems from its ability to confer favorable properties upon a drug candidate. The introduction of a piperidine ring can influence a molecule's lipophilicity, polarity, and hydrogen-bonding capacity, thereby affecting its solubility, membrane permeability, and ultimately, its pharmacokinetic profile. researchgate.net Furthermore, the conformational flexibility of the piperidine ring allows for optimal spatial arrangement of substituents, facilitating precise interactions with biological targets such as enzymes and receptors. benthamscience.com This versatility has led to the incorporation of the piperidine motif in drugs with a wide range of therapeutic applications, including antipsychotics, analgesics, and antihistamines. ijnrd.org
Similarly, the methoxy-naphthalene scaffold is a prominent feature in numerous bioactive compounds. Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, provides a rigid and extended molecular framework that can engage in various non-covalent interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. nih.gov The addition of a methoxy (B1213986) group can further modulate the electronic and steric properties of the naphthalene ring system, influencing receptor binding affinity and metabolic stability. This scaffold is present in a number of approved drugs and has been explored for its potential in developing agents with anti-inflammatory, antimicrobial, and anticancer activities. mdpi.com The combination of these two privileged scaffolds in this compound creates a unique chemical entity with the potential for novel biological activities.
Molecular Pharmacology and Target Identification Studies
Sigma Receptor (σ1 and σ2) Modulatory Activity
Research into the sigma receptor activity of methoxynaphthalene-piperidine scaffolds has primarily focused on N-alkylated derivatives where the piperidine (B6355638) ring is linked to the 1-position of the 6-methoxynaphthalene core, rather than the 2-position as in the title compound. These studies on N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines offer valuable insights into the potential pharmacology of this chemical class.
Studies on a series of N-(6-methoxynaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)butyl derivatives of various methyl-substituted piperidines have demonstrated high-affinity and selective binding at sigma receptors. nih.gov The substitution pattern on the piperidine ring was found to be a critical determinant of both affinity and selectivity for the σ1 versus the σ2 subtype. nih.gov
One of the most potent ligands identified in this series was a 4-methylpiperidine (B120128) derivative linked by a propyl chain to the 6-methoxynaphthalene moiety (Compound 31). nih.gov This compound displayed an exceptionally high affinity for the σ1 receptor with a Ki value of 0.030 nM. nih.gov It also showed a strong selectivity profile, with a 597-fold preference for the σ1 receptor over the σ2 receptor. nih.gov
In contrast, a 3,3-dimethylpiperidine (B75641) derivative (Compound 26) emerged as the most selective ligand for the σ1 receptor, exhibiting a 680-fold selectivity over the σ2 receptor, albeit with a slightly lower affinity (Ki = 0.35 nM) compared to the 4-methyl derivative. nih.gov These findings underscore how subtle structural modifications to the piperidine moiety can significantly modulate the binding profile at sigma receptor subtypes. nih.gov
| Compound | Piperidine Substitution | Linker | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity Ratio | Source |
|---|---|---|---|---|---|---|
| Compound 31 | 4-Methyl | Propyl | 0.030 | 17.9 | 597 | nih.gov |
| Compound 26 | 3,3-Dimethyl | Propyl | 0.35 | 238 | 680 | nih.gov |
Soluble Epoxide Hydrolase (sEH) Enzyme Inhibition
A review of the scientific literature did not yield specific data on the inhibitory activity of 4-(6-Methoxynaphthalen-2-YL)piperidine against the soluble epoxide hydrolase (sEH) enzyme. While various piperidine-containing molecules have been explored as sEH inhibitors, research has often focused on more complex structures, such as piperidine-derived amides and ureas. nih.govub.edu
There is no specific information available regarding the mechanistic insights into the enzyme-ligand interactions between this compound and the sEH enzyme.
Monoamine Transporter System Interactions
Specific data on the binding affinity or inhibitory potency of this compound at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET) were not found in the reviewed literature. Monoamine transporters are crucial for regulating neurotransmitter levels, and while they are targets for many piperidine-based compounds, the interaction profile for this specific molecule has not been detailed. nih.govwikipedia.orgnih.gov
Serotonin Receptor (5-HT3, 5-HT4) Ligand Binding
There is no available information from the searched literature detailing the ligand binding affinity of this compound for either the 5-HT3 or 5-HT4 serotonin receptor subtypes.
Papain-like Protease (PLpro) Inhibition for Antiviral Research
The potential of this compound as an inhibitor of papain-like protease (PLpro), a key enzyme in the replication of some viruses, has been a subject of scientific inquiry. As of the latest review of available literature, no definitive studies demonstrating direct inhibitory activity of this specific compound against PLpro have been published. Antiviral research is an active field, and while various piperidine derivatives are being investigated for their therapeutic potential, specific data for this compound in this context is not yet available.
Histone Demethylase (KDM2B) Modulation
Histone demethylases, such as KDM2B, are critical regulators of gene expression and have emerged as important targets in oncology. The modulation of these enzymes by small molecules is an area of intense research. Currently, there is no published scientific evidence to suggest that this compound acts as a modulator of KDM2B. While other structurally distinct piperidine-containing compounds have been explored as potential histone demethylase inhibitors, the activity of this particular molecule has not been characterized.
Prostanoid IP Receptor Agonism
Prostanoid IP receptors are involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. Agonists of this receptor are of therapeutic interest. To date, there are no available studies that have investigated or demonstrated the agonistic activity of this compound at the prostanoid IP receptor. The pharmacological profile of this compound concerning this specific receptor remains to be elucidated.
Investigations into Other Enzyme, Receptor, and Ion Channel Targets
Exploratory studies have begun to investigate the broader pharmacological profile of this compound against other potential biological targets. Research into derivatives of N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidine has shown affinity for sigma receptors, which are implicated in a variety of cellular functions and are targets for therapeutic development in neuropsychiatric disorders and cancer. nih.govnih.gov Specifically, certain methylated derivatives of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines have been identified as potent and selective σ1 receptor ligands. nih.gov For instance, a 4-methyl derivative demonstrated a high affinity for the σ1 receptor with a Ki of 0.030 nM and significant selectivity over the σ2 receptor. nih.gov Furthermore, some of these naphthalene-containing piperidine derivatives have exhibited antiproliferative activity in glioma cells, suggesting a potential antagonistic action at the σ1 receptor. nih.gov
It is important to note that these findings pertain to structurally related but distinct molecules where the naphthalene (B1677914) group is linked to the piperidine nitrogen via an alkyl chain and substituted at the 1-position of the naphthalene ring. The direct activity of this compound, where the naphthalene moiety is directly attached at the 4-position of the piperidine ring, on sigma receptors or other enzymes, receptors, and ion channels has not been definitively established in the available scientific literature. Further research is necessary to fully characterize the pharmacological profile of this specific compound.
Table of Investigated Targets for N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine Derivatives
| Target | Finding | Compound Class | Reference |
| Sigma-1 (σ1) Receptor | High affinity and selectivity | Methylated N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines | nih.gov |
| Sigma-2 (σ2) Receptor | Lower affinity compared to σ1 | Methylated N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines | nih.gov |
| Antiproliferative Activity | Demonstrated in C6 glioma cells | Naphthalene-containing piperidine derivatives | nih.gov |
Pre Clinical Pharmacological Applications and Biological Evaluation
Anticancer Research: Antiproliferative and Cytotoxic Effects
Comprehensive searches of scientific literature did not yield specific studies evaluating the antiproliferative and cytotoxic effects of 4-(6-Methoxynaphthalen-2-YL)piperidine. While research exists on the anticancer potential of other piperidine-containing compounds and naphthalene (B1677914) derivatives, direct experimental data on the title compound is not presently available in published research.
There is no available data from preclinical studies detailing the specific responses of glioblastoma, multiple myeloma, or other cancer cell lines to this compound. Consequently, metrics such as IC50 values or differential sensitivity for this compound have not been established in the scientific literature.
Given the absence of primary research on the anticancer effects of this compound, its mechanistic pathways of action in cancer models remain uninvestigated. There are no studies linking this specific compound to mechanisms such as epigenetic modulation or the induction of endoplasmic reticulum (ER) stress.
Antiviral Efficacy Assessment in In Vitro Models
An examination of published virology and medicinal chemistry research reveals no studies that have assessed the in vitro antiviral efficacy of this compound against any specific viruses. Therefore, its potential as an antiviral agent is currently unknown.
Anti-inflammatory Response Modulation
Direct experimental evaluation of this compound for anti-inflammatory activity has not been reported in the available scientific literature. However, it is noteworthy that the compound's core structure contains the 6-methoxy-2-naphthyl group, which is the key pharmacophore of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The established anti-inflammatory action of Naproxen is due to its inhibition of cyclooxygenase (COX) enzymes. While this structural similarity suggests a potential avenue for investigation, there is no direct evidence to confirm that this compound modulates anti-inflammatory responses.
Analgesic Pathway Modulation
There are no specific preclinical studies that have investigated the analgesic properties or the modulation of analgesic pathways by this compound. The piperidine (B6355638) scaffold is a common feature in many synthetic opioids and other centrally-acting analgesics. Furthermore, the structural relationship to the NSAID Naproxen, which possesses analgesic properties, provides a rationale for future investigation. However, at present, no direct experimental data confirms its efficacy or mechanism of action in pain models.
Anticonvulsant Activity Screening
Screening of this compound for anticonvulsant activity has not been documented in the scientific literature. Standard preclinical anticonvulsant screening models, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure tests, have not been applied to this compound according to available research. Therefore, its potential effects on seizure activity remain undetermined.
Computational Chemistry and in Silico Approaches in Research
Molecular Docking Studies for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. For 4-(6-Methoxynaphthalen-2-YL)piperidine and its analogues, docking studies are instrumental in predicting how they might bind to a specific protein target, such as an enzyme or a receptor.
Studies on structurally similar compounds have demonstrated the utility of this approach. For instance, docking simulations of piperidine-based compounds with the sigma 1 receptor (S1R) have been used to elucidate their binding modes as a precursor to structure-based optimization. nih.govnih.gov Similarly, derivatives of the methoxynaphthalene moiety have been docked into the active sites of targets like the Epidermal Growth Factor Receptor (EGFR) kinase and cholinesterases to predict binding affinity and interactions. semanticscholar.orgnih.gov These studies predict the binding energy and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.
Following the prediction of a binding pose through molecular docking, a detailed analysis of the interactions between the ligand and the target protein is performed. This interaction mapping is critical for understanding the structural basis of molecular recognition.
For compounds containing the piperidine (B6355638) and methoxynaphthalene fragments, specific interactions are consistently observed. The nitrogen atom of the piperidine ring, which is often protonated under physiological conditions, can form crucial ionic or hydrogen bond interactions with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding pocket. nih.govnih.gov The aromatic naphthalene (B1677914) ring system frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. nih.govnih.gov
For example, in docking studies of related ligands with acetylcholinesterase, the piperidinium (B107235) group was predicted to interact with Trp84 and Phe330, while the aromatic moiety (an indanone in that case, but analogous to the naphthalene ring) interacted with Trp279. nih.gov Such analyses provide a rationale for the observed activity of a compound and offer a roadmap for designing new derivatives with improved binding affinity.
Table 1: Predicted Interactions for Naphthalene and Piperidine-Containing Ligands with Various Protein Targets
| Ligand Scaffold | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Piperidine/Piperazine-based | Sigma 1 Receptor | Glu172, Asp126 | Salt Bridge, Hydrogen Bond |
| Pyridine (B92270) derivative of Nabumetone | EGFR Kinase | Met769 | Hydrogen Bond |
| Methoxy-naphthyl Styryl | Acetylcholinesterase | Tyr124, Tyr337, Tyr341 | π-π Stacking |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility of both the ligand and the target over time. nih.gov MD simulations are used to assess the stability of the docked pose and to observe how the complex behaves in a simulated physiological environment. nih.gov
For flexible molecules like this compound, MD simulations can reveal the range of accessible conformations (the conformational landscape) and identify the most stable binding modes. Studies on related piperidine derivatives have used MD simulations to confirm the stability of predicted docking poses within protein cavities and to identify the specific amino acid residues that form durable interactions with the ligand. nih.govnih.govresearchgate.net These simulations provide a more realistic and accurate picture of the binding event, accounting for the inherent flexibility of biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of compounds related to this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.
These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic properties, and molecular shape. In studies involving piperidine derivatives, QSAR models have been successfully built to predict toxicological endpoints and receptor antagonism. nih.gov For example, a QSAR study on piperidine derivatives' toxicity against Aedes aegypti utilized 2D topological descriptors to create predictive models using methods like multilinear regression (MLR) and support vector machines (SVM). nih.gov Another study on piperidine-derived inhibitors of the p53-HDM2 interaction used a group-based QSAR model to guide the design of a combinatorial library and predict the activity of new molecules. researchgate.net These models are valuable for prioritizing the synthesis of new analogues that are predicted to have the highest potency.
Virtual High-Throughput Screening for Novel Ligand Discovery
Virtual high-throughput screening (vHTS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This process involves docking millions of virtual compounds into the three-dimensional structure of a target protein and ranking them based on their predicted binding affinity. researchgate.net
The this compound scaffold could serve as a query or starting point in a vHTS campaign. Alternatively, novel ligands possessing this core structure could be identified from screening vast virtual libraries against a specific target. mtak.hu The efficiency of vHTS allows for the exploration of an immense chemical space, far exceeding what is possible with experimental screening methods, thereby accelerating the discovery of novel hit compounds. nih.govatomwise.com
Cheminformatics-Based Target Prediction and Polypharmacology Assessment
Cheminformatics tools leverage large-scale chemical and biological data to predict the potential protein targets of a small molecule and to assess its polypharmacology (its ability to interact with multiple targets). By comparing the structure of this compound to databases of known ligands, these methods can generate hypotheses about its biological activity.
Given that the piperidine moiety is a common feature in ligands for G protein-coupled receptors (GPCRs) and ion channels, and the naphthalene system is present in various enzyme inhibitors and receptor modulators, cheminformatics approaches could predict a diverse range of potential targets for this compound. nih.govnih.gov This analysis is crucial for identifying potential therapeutic applications as well as predicting potential off-target effects early in the drug discovery process.
Artificial Intelligence and Machine Learning Applications in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design of novel molecules and the accurate prediction of their properties. nih.govarxiv.org Generative AI models can design new molecules from scratch with desired characteristics, such as high affinity for a specific target and favorable pharmacokinetic profiles. nih.govchemrxiv.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nabumetone |
| (E)-4-(2-(6-Methoxynaphthalen-2-yl)vinyl)-1-(4-chlorobenzyl)pyridin-1-ium-chloride |
Advanced Experimental Methodologies and Analytical Techniques
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone for characterizing the interaction between a ligand, such as a derivative of 4-(6-methoxynaphthalen-2-yl)piperidine, and its target receptors. These assays measure the affinity of a ligand by quantifying its ability to displace a known radioactive ligand from the receptor. This technique is crucial for determining the binding constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors.
In studies involving derivatives of the methoxynaphthalen-piperidine scaffold, radioligand binding assays have been employed to explore affinities and selectivities for sigma (σ) receptors. nih.gov For instance, N-(6-methoxynaphthalen-1-yl)propyl derivatives of various methylpiperidines were evaluated for their binding to σ1 and σ2 receptors, as well as the Δ(8)-Δ(7) sterol isomerase (SI) site. nih.gov These assays utilize specific radioligands, such as [3H]-(+)-pentazocine for σ1 receptors and [3H]-1,3-di-(2-tolyl)guanidine (DTG) for σ2 receptors, to quantify the binding affinity of the test compounds. unict.it
Research has shown that substitutions on the piperidine (B6355638) ring can significantly influence binding affinity and selectivity. The 4-methyl derivative (Compound 31) emerged as a highly potent σ1 ligand with a Ki of 0.030 nM and demonstrated substantial selectivity over the σ2 receptor (597-fold) and the SI site (268-fold). nih.gov In contrast, the 3,3-dimethyl derivative (Compound 26) was found to be the most selective ligand for the σ1 receptor relative to the σ2 receptor (680-fold). nih.gov
| Compound | Substitution on Piperidine Ring | σ1 Ki (nM) | σ2 Ki (nM) | SI Ki (nM) |
|---|---|---|---|---|
| Compound 31 | 4-Methyl | 0.030 | 17.9 | 8.05 |
| Compound 26 | 3,3-Dimethyl | 0.35 | 238 | >1000 |
Enzyme Activity Assays and Inhibition Kinetics
Enzyme activity assays are vital for determining whether a compound can modulate the function of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the test compound to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the enzyme-inhibitor binding affinity (Ki).
Derivatives incorporating the methoxy-naphthyl scaffold have been investigated as potential enzyme inhibitors. For example, a series of N-benzyl pyridinium (B92312) styryls containing a methoxynaphthalen moiety were evaluated as dual inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Enzyme kinetics studies for the lead compound from this series, 7av (SB-1436), were conducted by incubating the enzyme with different concentrations of substrate and inhibitor. By plotting the data using a Lineweaver–Burk double-reciprocal plot, the mode of inhibition was determined. This analysis revealed that the compound exhibits a non-competitive mode of inhibition for both AChE and BChE. nih.gov The inhibition rate constant (ki) was calculated by replotting the slopes from the Lineweaver–Burk plot against the inhibitor concentrations. nih.gov
| Enzyme | IC50 (µM) | Inhibition Mode | ki (µM) |
|---|---|---|---|
| AChE | 0.176 | Non-competitive | 0.046 |
| BChE | 0.37 | Non-competitive | 0.115 |
Cell-Based Functional Assays for Biological Response Evaluation
Cell-based functional assays are critical for moving beyond simple binding or enzyme activity and understanding a compound's actual biological effect in a living system. These assays measure a physiological response in cultured cells following treatment with the compound. Examples include cell proliferation assays, apoptosis assays, and measurements of intracellular signaling events like calcium mobilization.
Compounds with the methoxynaphthalen-piperidine structure have been assessed for their cellular activity. Certain naphthalene (B1677914) derivatives demonstrated antiproliferative activity in rat C6 glioma cells, with one compound showing an EC50 value of 15.0 µM, suggesting a potential σ1 antagonist activity. nih.gov In another study, a series of novel derivatives containing the 2-(6-methoxynaphthalen-2-yl) moiety were evaluated for their anti-tumor activity against a panel of human cancer cell lines, including A549 (lung), HepG2 (liver), HGC-27 (gastric), MCF-7 (breast), and HeLa (cervical). mdpi.com The anti-proliferative effects were quantified using the MTT assay to determine IC50 values. mdpi.com
The most potent compound from this series, 9h, was further investigated using other cell-based assays. Colony formation and cell cycle experiments confirmed that compound 9h inhibited cell growth and caused cell cycle arrest. mdpi.com Furthermore, it was shown to induce cleavage of PARP, an indicator of apoptosis, and to upregulate the expression and nuclear export of the orphan nuclear receptor Nur77, suggesting a mechanism for its apoptotic effects. mdpi.com Additionally, the effect of related compounds on bradykinin-triggered Ca(2+) mobilization has been studied as a method to assess activity mediated by sigma receptors. nih.gov
| Compound | HeLa | MCF-7 | HGC-27 |
|---|---|---|---|
| 9h | 3.06 | 7.14 | 1.40 |
| 9u | 11.23 | 13.41 | 4.56 |
Structural Characterization Techniques for Novel Derivatives
The synthesis of novel derivatives of this compound requires rigorous structural characterization to confirm their chemical identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are fundamental techniques used to elucidate the carbon-hydrogen framework of a molecule. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the verification of the synthesized structure. mdpi.commdpi.com Advanced 2D-NMR techniques like COSY, HSQC, and HMBC can be used for more complex structures to establish connectivity between atoms. mdpi.com
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of the new compound, further confirming its identity. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds (e.g., C=O, N-H, C-O), confirming the presence of key structural motifs. nih.govmdpi.com
UV-Vis Spectroscopy : This technique provides information about the electronic transitions within a molecule, particularly those with conjugated systems like the naphthalene ring, and is used to characterize its absorption properties. mdpi.commdpi.com
These methods, used in concert, provide unambiguous confirmation of the structure of newly synthesized compounds before they undergo further biological testing. mdpi.commdpi.com
X-ray Crystallography and Cryo-EM for Protein-Ligand Complex Structure Determination
Determining the three-dimensional structure of a ligand bound to its protein target is crucial for understanding the molecular basis of its activity and for guiding further drug design (structure-based drug design). X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are the premier techniques for this purpose. nih.govnih.gov
X-ray Crystallography : This technique requires the ligand-protein complex to be grown into a well-ordered crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate a high-resolution map of the electron density, revealing the atomic arrangement of the protein and the bound ligand. nih.govfrontiersin.org This provides a detailed static picture of the binding pose, orientation, and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding site. nih.gov While a protein-ligand complex structure for this compound itself is not detailed in the provided sources, this method is the standard for obtaining such information for small-molecule inhibitors.
Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes, often those that are difficult to crystallize. nih.govcreative-biostructure.com Samples are flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. creative-biostructure.com These images are then computationally combined to reconstruct a 3D density map of the complex. nih.gov Recent advances have enabled Cryo-EM to achieve near-atomic resolution, making it increasingly valuable for visualizing protein-ligand interactions, especially for large or flexible protein targets. nih.govprereview.org
Both techniques are instrumental in elucidating how ligands like derivatives of this compound interact with their biological targets on an atomic level. schrodinger.com
High-Throughput Screening Platforms
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands to millions of chemical compounds for a specific biological activity. nih.gov HTS platforms are essential for identifying initial "hits"—compounds that show activity against a target of interest—from large and diverse compound libraries. metrionbiosciences.com These hits can then serve as the starting point for medicinal chemistry efforts to develop more potent and selective leads, such as those based on the this compound scaffold.
HTS assays are designed to be rapid, simple, and reliable. They often rely on optical readouts, such as changes in fluorescence or absorbance. For example, fluorescence-based assays using instruments like the FLIPR (Fluorometric Imaging Plate Reader) can be used to screen for compounds that modulate ion channel activity or G-protein coupled receptor signaling. metrionbiosciences.com Modern platforms can screen bead-based libraries of synthetic compounds at rates of millions per minute. nih.govchemrxiv.org The process is pivotal for the initial stages of drug discovery, enabling the efficient exploration of vast chemical space to find novel modulators of biological targets. metrionbiosciences.com
Emerging Research Directions and Future Perspectives
Rational Design of Next-Generation 4-(6-Methoxynaphthalen-2-YL)piperidine Derivatives
The rational design of new derivatives is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. This approach relies on a deep understanding of the structure-activity relationships (SAR) that govern the molecule's biological effects.
Computational modeling and SAR studies are critical in guiding the synthesis of more effective molecules. For instance, research on related N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives has demonstrated that minor structural modifications can lead to significant changes in biological activity. nih.gov Key findings from these studies inform the design of next-generation compounds:
Piperidine (B6355638) Ring Substitution: The piperidine moiety is a prime target for modification. Studies have shown that introducing methyl groups to the piperidine ring can dramatically influence binding affinity and selectivity for sigma (σ) receptor subtypes. nih.gov For example, a 4-methyl derivative was identified as a highly potent σ1 ligand (Ki = 0.030 nM), while a 3,3-dimethyl derivative showed the greatest selectivity for the σ1 receptor over the σ2 subtype. nih.gov This suggests that strategic substitution on the piperidine ring of this compound could fine-tune its receptor interaction profile.
Naphthalene (B1677914) Ring Modification: The naphthalene core is another key area for synthetic alteration. SAR studies have suggested that introducing halogen substitutions on the naphthalene ring could enhance the antimicrobial efficacy of the parent compound.
Linker Modification: Although the parent compound has a direct linkage, future designs could incorporate varying linker atoms or chains between the piperidine and naphthalene moieties to optimize spatial orientation and interaction with target binding sites.
These targeted modifications, guided by computational docking simulations and predictive quantitative structure-activity relationship (QSAR) models, will enable the development of derivatives with optimized therapeutic profiles for specific diseases. nih.gov
| Derivative Class | Modification Site | Observed Effect | Reference |
| N-[ω-(methoxynaphthalen-1-yl)alkyl]piperidines | Piperidine Ring (Methylation) | Significantly altered sigma receptor affinity and selectivity. | nih.gov |
| This compound Analogues | Naphthalene Ring (Halogenation) | Predicted to improve antimicrobial activity. |
Development of Multi-Target-Directed Ligands
Chronic and complex diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. The development of multi-target-directed ligands (MTDLs) is a promising therapeutic strategy that aims to address this complexity by designing single molecules capable of modulating several biological targets simultaneously. nih.gov The this compound scaffold is an attractive starting point for the design of MTDLs due to its inherent activity at key targets like sigma receptors.
The design strategy for MTDLs often involves combining two or more pharmacophores into a single hybrid molecule. mdpi.com For instance, in the context of Alzheimer's disease, researchers have successfully developed piperidine-based MTDLs that target cholinesterases, the BACE1 enzyme, and the aggregation of amyloid-beta peptides. nih.gov
Future research could focus on creating MTDLs by integrating the this compound core with other pharmacophores known to be active against relevant disease targets. Potential applications include:
Neurodegenerative Diseases: Combining the sigma-1 receptor activity of the core structure with an acetylcholinesterase inhibitor moiety could provide both neuroprotective and symptomatic benefits for Alzheimer's disease. mdpi.com
Cancer Therapy: Hybrid molecules could be designed to couple the pro-apoptotic activity of the this compound scaffold with moieties that inhibit other cancer-related pathways, such as angiogenesis or cell cycle progression.
This approach offers the potential for synergistic efficacy and a reduced risk of drug-drug interactions compared to combination therapies. mdpi.com
Application as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, often to investigate the function of a specific protein. The high affinity and selectivity of certain this compound derivatives for specific receptors make them ideal candidates for development as chemical probes.
Specifically, their potent interaction with sigma-1 receptors suggests a powerful application in neuroscience. nih.gov Derivatives of the methoxynaphthalene-piperidine scaffold have been proposed as tools for Positron Emission Tomography (PET) experiments. nih.gov PET is a non-invasive imaging technique that uses radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo.
The development of a radiolabeled version of this compound or one of its high-affinity derivatives could provide an invaluable tool for:
Mapping Receptor Distribution: Visualizing the density and location of sigma-1 receptors in the brain.
Disease Diagnosis: Changes in sigma-1 receptor density are associated with various neurological and psychiatric disorders, and a PET probe could aid in their diagnosis.
Pharmacodynamic Studies: Allowing researchers to confirm that a new drug engages with its intended target in the brain and to study the relationship between drug dosage and receptor occupancy.
Successful synthesis of carbon-11 (B1219553) labeled N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives has already been achieved, demonstrating the feasibility of creating selective PET probes from this chemical family for imaging sigma-1 receptors. nih.gov
Exploration of Novel Therapeutic Indications
Initial research has highlighted the potential of this compound and its derivatives in several therapeutic areas. Future work will focus on validating these preliminary findings and exploring new applications.
Anticancer Activity: The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as inhibiting proteasome activity and activating the unfolded protein response. Furthermore, related derivatives exhibit antiproliferative effects in glioma cells, potentially through sigma-1 receptor antagonism. nih.gov This positions the scaffold as a promising candidate for developing novel anticancer agents, either as standalone therapies or as chemosensitizing agents that can reverse drug resistance in tumors. nih.gov
Antimicrobial Properties: In vitro studies have indicated that the compound possesses significant antimicrobial activity against a range of bacteria, with efficacy comparable to established antibiotics like ciprofloxacin. Further investigation into its spectrum of activity and mechanism of action could lead to the development of new antibiotics to combat resistant bacterial strains.
Neuropathic Pain and Neurodegenerative Disorders: The high affinity for sigma-1 receptors is a strong indicator of potential utility in treating central nervous system disorders. This includes conditions like neuropathic pain, where sigma-1 receptors are a known therapeutic target. The piperidine scaffold is also prevalent in compounds designed for Alzheimer's disease, suggesting another promising avenue of exploration. researchgate.netijnrd.org
| Potential Indication | Supporting Evidence | Mechanism of Action | Reference |
| Cancer | Induces apoptosis in cancer cells; antiproliferative in glioma cells. | Proteasome inhibition; UPR activation; σ1 receptor antagonism. | nih.gov |
| Infectious Disease | Effective against gram-positive and gram-negative bacteria in vitro. | Not fully elucidated. | |
| Neuropathic Pain | High binding affinity for sigma-1 receptors. | Modulation of sigma-1 receptor signaling pathways. | |
| Alzheimer's Disease | Piperidine core is common in Alzheimer's drug candidates. | Potential for multi-target engagement (e.g., AChE, Aβ). | nih.govresearchgate.net |
Integration of Advanced Omics Technologies in Research
The full potential of this compound research can be unlocked by integrating advanced "omics" technologies. These high-throughput methods provide a comprehensive, system-wide view of molecular changes, offering deep insights into a drug's mechanism of action and its effects on biological systems. nih.gov
Future research can incorporate these technologies in several ways:
Transcriptomics: Using techniques like RNA-sequencing (RNA-seq) to analyze how treatment with the compound alters gene expression in target cells (e.g., cancer cells or neurons). This can help identify the specific cellular pathways modulated by the compound.
Proteomics: Employing mass spectrometry-based proteomics to identify the direct protein targets of the compound and to map the downstream changes in protein expression and post-translational modifications. This can confirm the mechanism of action and uncover off-target effects.
Metabolomics: Analyzing the global changes in cellular metabolites following treatment. This can reveal how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer.
Pharmacogenomics: Investigating how genetic variations in patient populations might influence their response to drugs based on this scaffold. This is a crucial step toward developing personalized medicine approaches.
By combining these omics approaches, researchers can build a comprehensive molecular profile of this compound and its derivatives, accelerating their development from promising scaffolds into clinically effective therapeutic agents.
Q & A
Q. What synthetic methodologies are commonly employed for 4-(6-Methoxynaphthalen-2-YL)piperidine, and how do reaction conditions impact yield?
Synthesis typically involves multi-step reactions, including condensation, protection/deprotection, and functional group modifications. For example:
- Multi-component reactions : Condensation of naphthalene derivatives with piperidine precursors, using catalysts like PPTS (pyridinium p-toluenesulfonate) in dichloromethane (DCM) (e.g., benzaldehyde, ethyl acetoacetate, urea) .
- Reduction steps : Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) for reducing intermediates .
- Purification : Column chromatography or recrystallization ensures high purity. Key factors include temperature control, solvent selection, and catalyst optimization .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., PubChem data for InChI validation) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Lab coats, gloves, and eye protection (e.g., ANSI-approved goggles).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (per SDS guidelines in and ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Systematic SAR studies : Vary substituents (e.g., methoxy group position) and test across standardized assays (e.g., antitumor, antimicrobial) to identify critical functional groups .
- Meta-analysis : Compare experimental conditions (e.g., cell lines, solvent polarity) to isolate variables causing discrepancies. For example, antitumor activity in may depend on assay type (in vitro vs. in vivo) .
Q. What strategies improve pharmacokinetic properties for in vivo applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
